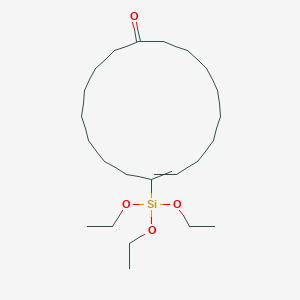
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one is a chemical compound with the molecular formula C23H44O4Si It is characterized by the presence of a cycloheptadecene ring substituted with a triethoxysilyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Triethoxysilyl)cycloheptadec-9-EN-1-one typically involves the reaction of cycloheptadec-9-en-1-one with triethoxysilane in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A Lewis acid such as titanium tetrachloride (TiCl4) or a platinum-based catalyst.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of 9-(Triethoxysilyl)cycloheptadec-9-EN-1-one involves its interaction with various molecular targets and pathways. The triethoxysilyl group can form strong bonds with surfaces, making it useful in adhesion applications. The ketone group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cycloheptadec-9-en-1-one: A similar compound without the triethoxysilyl group, used in flavors and fragrances.
(Z)-9-Cycloheptadecen-1-one: Another similar compound with a different configuration of the double bond.
Uniqueness
9-(Triethoxysilyl)cycloheptadec-9-EN-1-one is unique due to the presence of the triethoxysilyl group, which imparts additional reactivity and functionality compared to its analogs. This makes it particularly valuable in applications requiring strong adhesion and chemical versatility.
Properties
CAS No. |
496041-88-4 |
|---|---|
Molecular Formula |
C23H44O4Si |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
9-triethoxysilylcycloheptadec-9-en-1-one |
InChI |
InChI=1S/C23H44O4Si/c1-4-25-28(26-5-2,27-6-3)23-20-16-12-8-7-10-14-18-22(24)19-15-11-9-13-17-21-23/h20H,4-19,21H2,1-3H3 |
InChI Key |
CTDVZTNPUPLXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CCCCCCCCC(=O)CCCCCCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


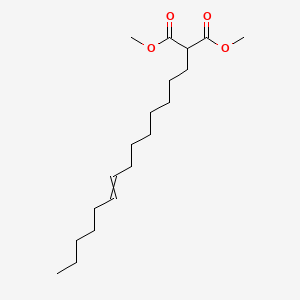
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
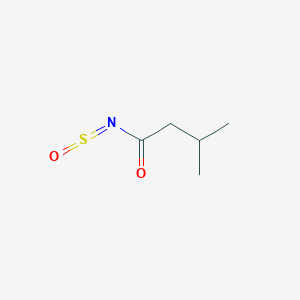
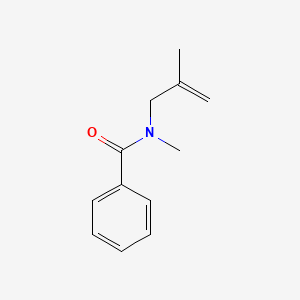
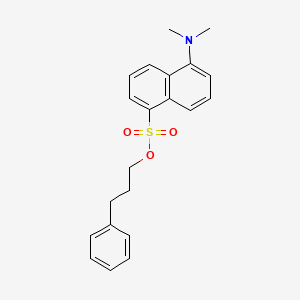
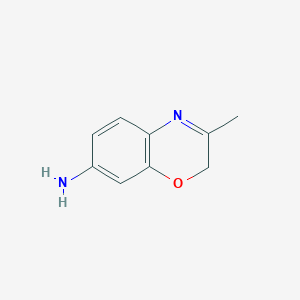
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
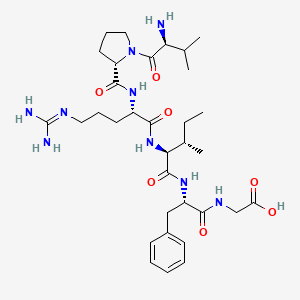
![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
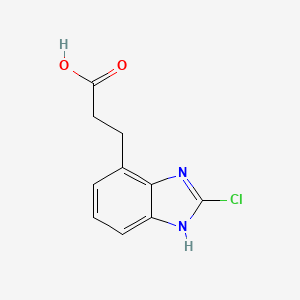

![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)
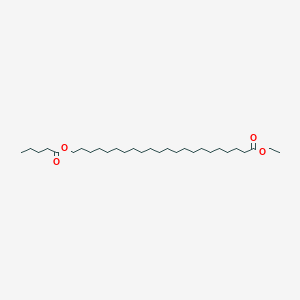
![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)
